molecular formula C22H23NO5 B215649 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No. B215649
M. Wt: 381.4 g/mol
InChI Key: PKAUUKDVIYWDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate, also known as DMOB-DIH, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. In

Mechanism of Action

3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate inhibits the activity of HDAC by binding to the active site of the enzyme. HDACs play a role in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can increase the acetylation of histone proteins, leading to changes in gene expression and potentially altering disease progression.
Biochemical and Physiological Effects
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has also been shown to improve memory and learning in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is that it is a highly specific inhibitor of HDAC, allowing for the study of the role of HDAC in disease progression. Additionally, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to have low toxicity in animal models, making it a promising candidate for further studies. However, one limitation of using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is that it is a synthetic compound, which may limit its potential for clinical use.

Future Directions

There are several potential future directions for the study of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. One area of interest is the development of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate derivatives with improved pharmacological properties, such as increased potency or specificity. Additionally, further studies are needed to determine the potential clinical applications of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate, including its use as an anti-cancer or neuroprotective agent. Finally, the role of HDAC in other diseases, such as cardiovascular disease or diabetes, could be explored using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate as a pharmacological tool.

Synthesis Methods

3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be synthesized through a series of chemical reactions. First, 3,3-dimethyl-2-oxobutanol is reacted with acetic anhydride to form 3,3-dimethyl-2-oxobutyl acetate. This intermediate is then reacted with 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid in the presence of a base to form 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. The purity of the final product can be confirmed through spectroscopic analysis.

Scientific Research Applications

3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been used in scientific research as a pharmacological tool to study the biological mechanisms of certain diseases. For example, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the progression of cancer. Therefore, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been studied as a potential anti-cancer agent. Additionally, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential for neurodegenerative diseases.

properties

Product Name

3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C22H23NO5/c1-22(2,3)16(24)11-28-21(27)14-5-4-6-15(10-14)23-19(25)17-12-7-8-13(9-12)18(17)20(23)26/h4-8,10,12-13,17-18H,9,11H2,1-3H3

InChI Key

PKAUUKDVIYWDQE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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